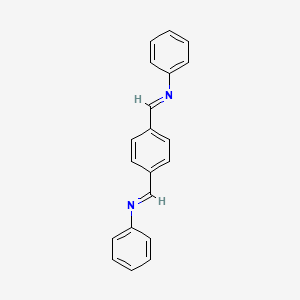

N-(4-((Phenylimino)methyl)benzylidene)aniline

Description

Properties

IUPAC Name |

N-phenyl-1-[4-(phenyliminomethyl)phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMUFEVKENAHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14326-69-3 | |

| Record name | N-(4-((Phenylimino)methyl)benzylidene)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014326693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-TEREPHTHALYLIDENEDIANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((Phenylimino)methyl)benzylidene)aniline typically involves the condensation reaction between 4-aminobenzaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of Schiff bases like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Corresponding oxides and quinones.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-((Phenylimino)methyl)benzylidene)aniline has been widely studied for its applications in various scientific fields:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Medicine: Potential use in drug design and development as a pharmacophore for various therapeutic agents.

Industry: Employed as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of N-(4-((Phenylimino)methyl)benzylidene)aniline involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the imine group, which can coordinate with metal centers. The compound’s biological activity is believed to result from its interaction with cellular components, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Electron-Withdrawing Groups (EWGs):

- N,N-Dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline (): The nitro group (-NO₂) reduces electron density on the imine, decreasing nucleophilicity and stability. This contrasts with the target compound, where electron-donating groups enhance reactivity .

- N-(4-Chlorobenzylidene)aniline (): The chloro substituent (-Cl) slightly withdraws electrons, leading to reduced hydrogenation susceptibility compared to unsubstituted analogs .

Electron-Donating Groups (EDGs):

- 4-Fluoro-N-(4-hydroxybenzylidene)aniline (): The hydroxyl (-OH) group enables hydrogen bonding, enhancing crystallinity and thermal stability. The dihedral angle between aromatic rings (50.52°) indicates non-planarity, affecting packing efficiency .

- N-(4-Methoxybenzylidene)aniline (): The methoxy (-OCH₃) group increases electron density on the imine, improving mesomorphic properties in liquid crystals. Its molecular weight is 211.26 g/mol, with a planar structure favoring smectic phases .

Hybrid Substituents:

Biological Activity

N-(4-((Phenylimino)methyl)benzylidene)aniline, a Schiff base compound, has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological mechanisms, biochemical interactions, and potential applications in medicine and industry.

Chemical Structure and Synthesis

This compound is characterized by the imine functional group (-C=N-) formed through the condensation of 4-aminobenzaldehyde and aniline. The synthesis typically involves refluxing these reactants in ethanol, followed by recrystallization to obtain the pure compound.

Target Interactions

The compound interacts with various enzymes and receptors, often functioning as an inhibitor. It has been shown to inhibit oxidoreductases and hydrolases, which are crucial in metabolic pathways. This inhibition can disrupt normal cellular metabolism, leading to significant biological effects.

Cellular Effects

This compound influences cell signaling pathways related to oxidative stress and apoptosis. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production. The compound exhibits a dose-dependent effect, with lower concentrations demonstrating minimal toxicity while effectively inhibiting target enzymes.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits bacteriostatic and fungistatic activity. The minimum inhibitory concentration (MIC) values for several bacteria are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1.51 | Bacteriostatic |

| Bacillus subtilis | 1.53 | Bacteriostatic |

| Escherichia coli | 1.53 | Bacteriostatic |

| Candida albicans | 1.81 | Fungistatic |

| Aspergillus niger | 1.81 | Fungistatic |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicate that it can effectively inhibit cell proliferation at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

Similar compounds are known to be absorbed via the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted through urine. The pharmacokinetic profile of this compound remains to be fully elucidated but is expected to follow similar pathways due to its structural characteristics.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound across various fields:

- Chemistry : Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

- Biology : Investigated for its potential as an antimicrobial and anticancer agent due to its interaction with biological macromolecules.

- Medicine : Explored as a pharmacophore for drug design aimed at modulating enzyme activity.

- Industry : Applied as a corrosion inhibitor for metals in acidic environments .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-((phenylimino)methyl)benzylidene)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between substituted anilines and aldehydes. For example, in related benzylideneaniline derivatives, a common approach involves refluxing equimolar amounts of 4-substituted aniline and aldehyde in ethanol for 8–12 hours . Key optimization steps include:

- Catalyst selection : Acidic or basic conditions can influence imine formation efficiency.

- Purification : Activated charcoal treatment removes colored impurities, followed by recrystallization (e.g., ethanol/water mixtures) to improve yield and purity .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and product homogeneity .

Q. How can structural characterization of this compound be performed to confirm its identity?

A multi-technique approach is recommended:

- NMR spectroscopy : and NMR verify imine bond formation (C=N stretch ~160 ppm in ) and substituent positions .

- X-ray crystallography : Resolves molecular geometry and confirms planarity of the benzylideneaniline core, as seen in analogous structures (e.g., dihedral angles between aromatic rings ranging from 67° to near-planar configurations) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What solvents and conditions stabilize this compound during storage?

The compound is sensitive to moisture and light due to the hydrolytically labile imine bond. Storage recommendations include:

- Anhydrous solvents : Use dried DMSO or THF for dissolution.

- Inert atmosphere : Store under nitrogen or argon at –20°C to prevent oxidation .

Advanced Research Questions

Q. How do electronic substituent effects influence the catalytic hydrogenation selectivity of this compound derivatives?

Electron-donating groups (e.g., –OCH₃, –NH₂) on the benzylidene or aniline moieties increase the nucleophilicity of the imine nitrogen, enhancing resistance to hydrogenation. For example:

- In Co/TiO₂-catalyzed reductive imination, electron-rich substrates like 4-nitroaniline derivatives form stable imines (15% yield of the target compound) rather than secondary amines .

- Computational studies (e.g., DFT) correlate substituent Hammett constants (σ⁺) with activation barriers, guiding catalyst design for selective imine preservation .

Q. What mechanistic insights explain the thermal Z/E isomerization of N-benzylideneanilines, including this compound?

Thermal isomerization proceeds via a twisted transition state with partial sp-hybridization at the nitrogen atom. Key findings include:

- Substituent effects : Electron-withdrawing groups on the aniline fragment accelerate isomerization by stabilizing the transition state. The rate follows the linear free-energy relationship:

. - Solvent dependence : Polar aprotic solvents (e.g., DMF) lower activation energy by stabilizing charge separation in the transition state .

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Semi-empirical sum-over-states (SOS) calculations on optimized structures (e.g., at the 3-21G basis set) predict:

- Hyperpolarizability (β) : Substituted benzylideneanilines exhibit moderate β values (~50–100 × 10⁻³⁰ esu), comparable to azobenzenes, due to charge transfer between donor (e.g., –N(CH₃)₂) and acceptor (e.g., –NO₂) groups .

- Transition energies : TD-DFT simulations align with experimental UV-Vis spectra (e.g., λ_max ~350–400 nm for π→π* transitions) .

Q. What strategies resolve contradictions in substituent effects on liquid crystalline behavior in benzylideneaniline derivatives?

Contradictions arise from competing steric and electronic factors:

- Terminal substituents : Halogens (Cl, Br) enhance nematic phase stability via anisotropic interactions, while alkyl chains (e.g., –C₄H₉) promote smectic phases through molecular inhomogeneity .

- Linker flexibility : Ester vs. ether linkages between mesogenic units alter molecular shape, affecting phase transitions. For example, ester-linked dimers show similar nematic ranges to ether-linked analogs despite differing dipole moments .

Q. How is this compound utilized in coordination chemistry, and what ligand modifications enhance metal-binding affinity?

The compound acts as a bidentate ligand via the imine nitrogen and aromatic π-system. Modifications to improve metal coordination include:

- Introducing donor groups : Adding –OH or –SH substituents enables chelation with transition metals (e.g., Cu²⁺, Co²⁺) .

- Planarity optimization : Fluorinating the benzylidene ring enhances π-backbonding with metal centers, as seen in Pd-catalyzed coupling reactions .

Methodological Notes

- Data Contradictions : Discrepancies in substituent effects (e.g., electronic vs. steric dominance) require context-specific validation via combined experimental and computational approaches .

- Advanced Techniques : Time-resolved spectroscopy and pressure-dependent kinetic studies elucidate isomerization pathways , while single-crystal XRD resolves conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.